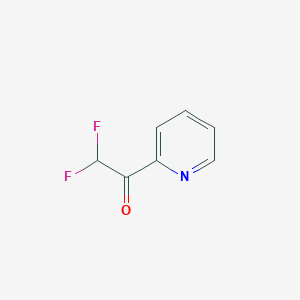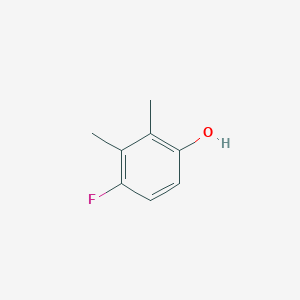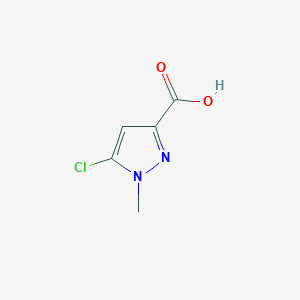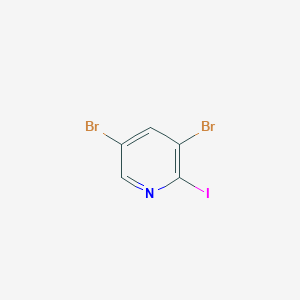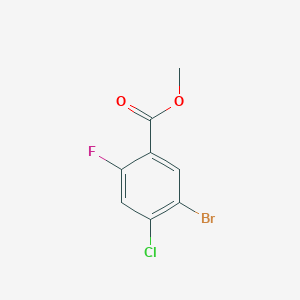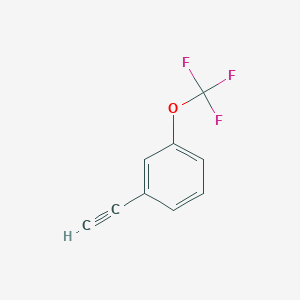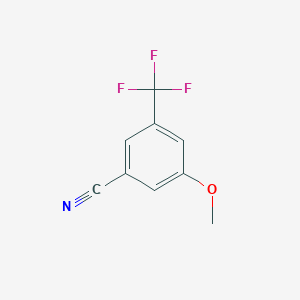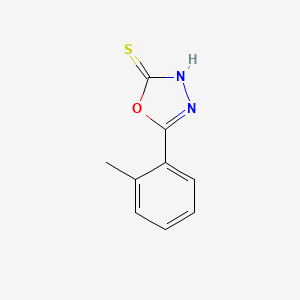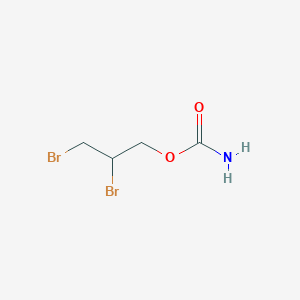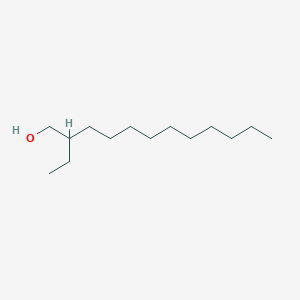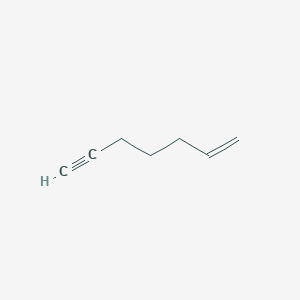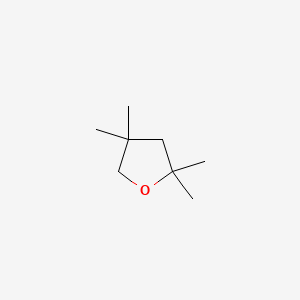
2,2,4,4-Tetramethyltetrahydrofuran
Descripción general
Descripción
2,2,4,4-Tetramethyltetrahydrofuran is a heterocyclic organic compound with the molecular formula C8H16O. It is a derivative of tetrahydrofuran, where four hydrogen atoms are replaced by four methyl groups. This compound is known for its unique properties, such as being a non-peroxide forming ether, which makes it safer to handle compared to other ethers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2,4,4-Tetramethyltetrahydrofuran can be synthesized through the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts. Zeolites have been shown to be particularly high yielding, but sulfuric acid can also be used .
Industrial Production Methods: In industrial settings, the preparation of this compound involves contacting a precursor, such as 2,5-dimethylhexane-2,5-diol, with a solid catalyst like beta zeolite . This method is efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4,4-Tetramethyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: It can undergo substitution reactions where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethyltetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions due to its non-peroxide forming nature and stability.
Biology: It is used in the extraction and purification of biological compounds.
Medicine: It is explored for its potential use in drug formulation and delivery systems.
Industry: It is used in the production of polymers and as a solvent in the manufacturing of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2,2,4,4-Tetramethyltetrahydrofuran exerts its effects is primarily through its role as a solvent. It interacts with various molecular targets by dissolving them, facilitating chemical reactions, and stabilizing reaction intermediates. Its unique structure, with four methyl groups, provides steric hindrance that prevents the formation of peroxides, making it a safer alternative to other ethers .
Comparación Con Compuestos Similares
2,2,5,5-Tetramethyltetrahydrofuran: Another derivative of tetrahydrofuran with similar properties but different methyl group positions.
Tetrahydrofuran: The parent compound without methyl substitutions.
Diethyl Ether: A common ether with different safety and stability profiles.
Uniqueness: 2,2,4,4-Tetramethyltetrahydrofuran is unique due to its non-peroxide forming nature, making it safer for use in various applications. Its steric hindrance provided by the four methyl groups also contributes to its stability and effectiveness as a solvent .
Propiedades
IUPAC Name |
2,2,4,4-tetramethyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-8(3,4)9-6-7/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDGQQIVMWAIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187275 | |
| Record name | Furan, tetrahydro-2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3358-28-9 | |
| Record name | Furan, tetrahydro-2,2,4,4-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003358289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, tetrahydro-2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


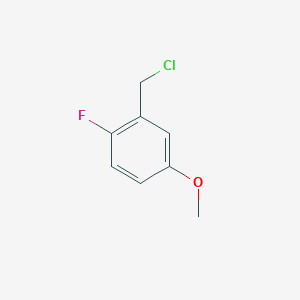
![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)
